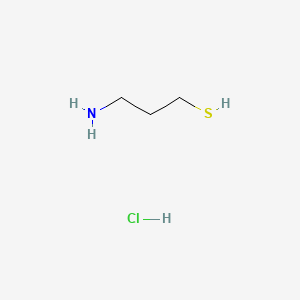

3-aminopropane-1-thiol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-aminopropane-1-thiol hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClNS. It is an aminoalkylthiol that forms a self-assembled monolayer of amine-terminated alkanethiol. This compound is known for its ability to form spacer layers that provide gaps between metal surfaces and nanoparticles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-aminopropane-1-thiol hydrochloride can be synthesized through the reaction of 3-mercaptopropylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

HS-(CH₂)₃-NH₂+HCl→HS-(CH₂)₃-NH₃+Cl−

The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more rigorous purification processes to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides can react with the amino group under mild conditions.

Major Products Formed

Oxidation: Disulfides are formed.

Reduction: The corresponding thiol is regenerated.

Substitution: Various substituted amines are produced.

Aplicaciones Científicas De Investigación

3-aminopropane-1-thiol hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-aminopropane-1-thiol hydrochloride involves its ability to form self-assembled monolayers on metal surfaces. The thiol group binds to the metal surface, while the amino group remains exposed, allowing for further functionalization. This property is utilized in various applications, including the formation of plasmonic tunneling gaps and the stabilization of nanoparticles .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Aminopropane-1-thiol hydrochloride

- 3-Mercaptopropylamine hydrochloride

- 8-Amino-1-octanethiol hydrochloride

- 6-Amino-1-hexanethiol hydrochloride

Uniqueness

This compound is unique due to its ability to form stable self-assembled monolayers with both thiol and amino functional groups. This dual functionality allows for versatile applications in various fields, including chemistry, biology, and industry .

Actividad Biológica

3-Aminopropane-1-thiol hydrochloride, also known as cysteamine hydrochloride, is a thiol-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

- Chemical Formula : C₃H₉NS·HCl

- Molecular Weight : 109.63 g/mol

- CAS Number : 7211-54-3

Antioxidant Activity

The primary biological activity of this compound is its role as an antioxidant. The thiol group in the compound enables it to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly significant in the context of various diseases where oxidative stress plays a critical role.

The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group to free radicals, neutralizing them and preventing cellular damage. Studies have demonstrated that thiol compounds can reduce the formation of reactive oxygen species (ROS) in biological systems.

Study 1: Antioxidant Effects on Human Serum Albumin

A study examined the effects of cysteamine on human serum albumin (HSA) under oxidative stress conditions. It was found that cysteamine significantly reduced oxidative modifications to HSA, thereby preserving its functional integrity. The study reported a decrease in the formation of advanced glycation end products (AGEs) when HSA was treated with cysteamine in the presence of glucose, highlighting its protective role against glycation-induced damage .

| Condition | AGEs Formation (%) | Fluorescence Intensity |

|---|---|---|

| Control | 100 | Baseline |

| Cysteamine + Glucose (5 mM) | 40 | Increased |

| Cysteamine + Glucose (10 mM) | 30 | Increased |

Study 2: Neuroprotective Effects

Research has indicated that cysteamine exhibits neuroprotective effects in models of neurodegenerative diseases. In a rodent model of Parkinson's disease, administration of cysteamine resulted in reduced neuronal apoptosis and improved motor function. The protective effects were attributed to its ability to modulate oxidative stress and enhance cellular resilience.

Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

- Cystinosis Treatment : It is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps reduce cystine levels and prevent renal damage.

- Antioxidant Supplementation : Its potential as an antioxidant supplement is being explored in conditions associated with oxidative stress, such as diabetes and neurodegeneration.

Propiedades

Número CAS |

7211-54-3 |

|---|---|

Fórmula molecular |

C3H10ClNS |

Peso molecular |

127.64 g/mol |

Nombre IUPAC |

3-sulfanylpropylazanium;chloride |

InChI |

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H |

Clave InChI |

GMEDUXHKSSWXSL-UHFFFAOYSA-N |

SMILES |

C(CN)CS.Cl |

SMILES canónico |

C(C[NH3+])CS.[Cl-] |

Key on ui other cas no. |

7211-54-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.